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molecular formula C25H18 B6289563 2,7-Diphenyl-9h-fluorene CAS No. 3419-46-3

2,7-Diphenyl-9h-fluorene

Cat. No. B6289563
M. Wt: 318.4 g/mol
InChI Key: KONDNUVOUHGJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084559B2

Procedure details

There were mixed 10.00 g (30.86 mmol) of 2,7-dibromofluorene, 15.05 g (123.45 mmol) of phenylboronic acid, 29.21 g (92.59 mmol) of barium hydroxide (Ba(OH)2.8H2O) and 0.71 g (0.62 mmol) of tetrakis(priphenylphosphine) palladium in an atmosphere of nitrogen. To the mixture, 200 mL of 1,4-dioxane and 33 mL of water were added at a room temperature. Temperature of the resultant mixture was raised up to 80° C., and the mixture was heated at 80° C. for 6 hours. Temperature of the mixture was cooled down to a room temperature, and 200 mL of toluene and 100 mL of a saturated solution of sodium chloride were added to the mixture. The obtained mixture was filtered, thereby obtaining a white solid. There was extracted 2,7-diphenyfluorene from the white solid with each 400 mL of hot THF three times. THF contained in the extract was distilled away, and the resultant solid was dried under a reduced pressure, thereby obtaining 7.94 g (yield: 80%) of 2,7-diphenyfluorene as a white solid.
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.05 g
Type
reactant
Reaction Step Two
Quantity
29.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(priphenylphosphine) palladium
Quantity
0.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Ba+2].[OH-].[Cl-].[Na+]>C1(C)C=CC=CC=1.O.O1CCOCC1>[C:16]1([C:2]2[CH:14]=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([C:2]5[CH:14]=[CH:13][CH:12]=[CH:4][CH:3]=5)=[CH:9][CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
33 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
15.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
29.21 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
tetrakis(priphenylphosphine) palladium
Quantity
0.71 g
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
saturated solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Temperature of the mixture was cooled down to a room temperature
FILTRATION
Type
FILTRATION
Details
The obtained mixture was filtered
CUSTOM
Type
CUSTOM
Details
obtaining a white solid
EXTRACTION
Type
EXTRACTION
Details
There was extracted 2,7-diphenyfluorene from the white solid with each 400 mL of hot THF three times
DISTILLATION
Type
DISTILLATION
Details
was distilled away
CUSTOM
Type
CUSTOM
Details
the resultant solid was dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2CC3=CC(=CC=C3C2C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 161.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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